molecular formula C7H7BF2O2S B3289907 3,5-Difluoro-2-methylsulfanylphenylboronic acid CAS No. 861931-32-0

3,5-Difluoro-2-methylsulfanylphenylboronic acid

Cat. No. B3289907
M. Wt: 204.01 g/mol
InChI Key: RTISFXJQWGBLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2-methylsulfanylphenylboronic acid is a chemical compound with the IUPAC name (3,5-difluoro-2-(methylthio)phenyl)boronic acid . It has a molecular weight of 204.01 and its InChI code is 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-methylsulfanylphenylboronic acid can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .


Physical And Chemical Properties Analysis

3,5-Difluoro-2-methylsulfanylphenylboronic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Nucleophilic gem-Difluoro(phenylsulfanyl)methylation in Organic Chemistry

Difluoro(phenylsulfanyl)methane, related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, is utilized for nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds. This method allows for the synthesis of α-gem-difluoromethylated adducts, applicable to non-enolizable aldehydes, ketones, cyclic imides, and acid anhydrides (Punirun et al., 2014).

Synthesis of Difluoromethyl Ketones

[Difluoro(phenylsulfanyl)methyl]trimethylsilane, closely related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, has been used for nucleophilic addition to carbonyl groups of Weinreb amides. This process facilitates the conversion to difluoro(phenylsulfanyl)methyl ketones, which can be further transformed into difluoromethyl ketones (Phetcharawetch et al., 2017).

Synthesis of Cyclic Sulfoximines

The difluoro(phenylsulfonyl)methyl group, related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, is significant in facilitating the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This leads to the synthesis of cyclic sulfoximines, with potential for further transformation into cyclic sulfinamides (Ye et al., 2014).

Novel Sulfonated Thin-Film Composite Nanofiltration Membranes

Sulfonated aromatic diamine monomers, structurally related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, have been synthesized and used in the preparation of thin-film composite nanofiltration membranes. These membranes are significant in the treatment of dye solutions, enhancing water flux and dye rejection (Liu et al., 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include compounds related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, has been conducted. This involves studying the microbial degradation pathways and identifying novel degradation intermediates and products, crucial for understanding the environmental fate of these chemicals (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The safety information for 3,5-Difluoro-2-methylsulfanylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(3,5-difluoro-2-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTISFXJQWGBLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1SC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methylsulfanylphenylboronic acid

Synthesis routes and methods

Procedure details

Charge a flask with isopropyl magnesium chloride (145 mL, 2M in THF, 290 mmol) and dilute with tetrahydrofuran (150 mL) and heat to 40° C. under nitrogen. Add 1-bromo-3,5-difluoro-2-methylsulfanyl-benzene (28 g, 117 mmol) slowly over 5 minutes. After 30 minutes, cool the reaction to 0° C. and add trimethylborate (46 mL, 410 mmol) diluted with tetrahydrofuran (100 mL) via an addition funnel over 5 minutes. Partition the resulting gelatinous mixture between methylene chloride and 1N HCl. Acidify the aqueous layer to pH˜1 (if needed) and vigorously stir the biphasic mixture until all solids are dissolved. Separate the organic layer. Dry over sodium sulfate, filter and concentrate. Triturate with hexanes and filter to yield 14.7 g (61%) of the title compound.
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-2-methylsulfanylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-2-methylsulfanylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-2-methylsulfanylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-2-methylsulfanylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-2-methylsulfanylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-2-methylsulfanylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.